Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt

Description

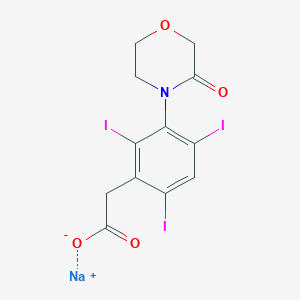

The compound acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is a triiodinated aromatic derivative characterized by a phenyl ring substituted with three iodine atoms and a 3-oxomorpholino group. The sodium salt form enhances its water solubility, a critical feature for biomedical applications such as contrast agents in radiography . The 3-oxomorpholino moiety (a morpholine derivative with a ketone group) likely influences its electronic properties and biological interactions, as seen in other morpholino-containing pharmaceuticals .

Properties

CAS No. |

21838-47-1 |

|---|---|

Molecular Formula |

C12H9I3NNaO4 |

Molecular Weight |

634.91 g/mol |

IUPAC Name |

sodium;2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetate |

InChI |

InChI=1S/C12H10I3NO4.Na/c13-7-4-8(14)12(11(15)6(7)3-10(18)19)16-1-2-20-5-9(16)17;/h4H,1-3,5H2,(H,18,19);/q;+1/p-1 |

InChI Key |

ZMPLHCWTBUEIEU-UHFFFAOYSA-M |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the morpholine ring.

Reduction: Reduction reactions can modify the iodine atoms or the morpholine ring.

Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the morpholine ring, while substitution reactions can introduce new functional groups in place of the iodine atoms.

Scientific Research Applications

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Medicine: Research is ongoing to explore its potential as a diagnostic agent or therapeutic compound.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Property Variations

Key structural analogs and their distinguishing features:

Key Observations:

Solubility : The sodium salt form of the target compound ensures superior aqueous solubility compared to free acid forms . CID 59617’s ethoxy-phenyl chain increases lipophilicity, favoring tissue penetration .

Stability: The 3-oxomorpholino group may confer resistance to enzymatic degradation compared to simpler amides (e.g., N-methylacetamido in CID 59617) .

Electronic Effects: Triiodophenyl derivatives exhibit strong electron-withdrawing effects, enhancing stability toward nucleophilic attack. Substituents like 3-oxomorpholino further modulate intramolecular charge transfer (ICT), as seen in analogous bisquinazolinones .

Biological Activity

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a triiodophenyl group and a morpholino moiety. Its molecular formula is , with a molecular weight of approximately 612.92 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to acetic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that triiodinated phenolic compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of acetic acid derivatives. In vitro assays demonstrated that the sodium salt form of this compound exhibited cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of the compound. Acute toxicity studies in animal models revealed a moderate toxicity level, emphasizing the need for careful dosage consideration in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of various acetic acid derivatives against Staphylococcus aureus and Escherichia coli. The sodium salt form demonstrated an inhibition zone significantly larger than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Antitumor Effects in Vivo

In vivo studies using murine models indicated that treatment with the sodium salt resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents .

Research Findings

Several key findings from recent research underscore the biological activity of this compound:

- Synergistic Effects : When combined with other chemotherapeutics, this compound showed enhanced antitumor effects.

- Mechanistic Insights : Investigations into its mechanism revealed that it may act through multiple pathways, including oxidative stress induction and mitochondrial dysfunction.

- Potential Applications : The compound's unique properties suggest potential applications in both antimicrobial and anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.